

# Technical Support Center: Culturing Drug-Resistant Plasmodium falciparum

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with drug-resistant P. falciparum strains. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro culture and experimentation.

### **Troubleshooting Guides**

This section provides solutions to specific problems that may arise during the culture of drugresistant P. falciparum.

Issue 1: Slow or Declining Parasite Growth

#### Possible Causes:

- Suboptimal Culture Medium: The composition of the culture medium is critical. Incomplete or improperly supplemented medium can hinder parasite proliferation.
- Poor Quality of Red Blood Cells (RBCs): The age and quality of erythrocytes are crucial for parasite invasion and growth.
- Incorrect Gas Mixture:P. falciparum requires a specific low-oxygen, high-carbon dioxide environment.[1][2][3]
- Fluctuations in Incubation Temperature: Inconsistent temperature can stress the parasites and inhibit growth.



- Loss of Drug Resistance Phenotype: Continuous culture without drug pressure can lead to the overgrowth of more fit, drug-sensitive parasites that may have been present in the original isolate.[4]
- Inherent Slower Growth of Resistant Strains: Some drug-resistant strains, like the chloroquine-resistant (CQr) K1 strain, may inherently grow slower than drug-sensitive strains like NF54.[5][6]

### **Troubleshooting Steps:**

- Medium Verification:
  - Ensure the RPMI 1640 medium is properly supplemented with L-glutamine, HEPES, hypoxanthine, and gentamicin.[5][7]
  - If using a serum substitute like Albumax, be aware that different lots can vary in their ability to support parasite growth.[8] Consider testing a new lot or switching to 10% human serum.[8][9]
  - Some researchers recommend adding extra glucose to the medium.[8]
- RBC Quality Control:
  - Use fresh O+ human erythrocytes, ideally not older than one week.[8][10]
  - Wash the RBCs three times in incomplete RPMI 1640 medium before use to remove white blood cells and platelets.[2]
- Gas Environment and Incubation:
  - Verify the gas mixture is consistently 5% CO2, 5% O2, and 90% N2.[10][11]
  - Ensure the incubator maintains a stable temperature of 37°C.[1][2]
- · Maintaining Drug Pressure:
  - To maintain the resistant phenotype, it may be necessary to culture the parasites in the presence of a sub-lethal concentration of the selective drug.



- · Patience with Resistant Strains:
  - Be aware that some resistant strains require a longer adaptation period to in vitro culture.
     [4][6]

Issue 2: Culture Contamination (Bacterial or Fungal)

#### Possible Causes:

- Breaches in Aseptic Technique: Improper handling of flasks, media, and other reagents is a common source of contamination.[12]
- Contaminated Reagents: Media, serum, or even the initial parasite stock can be sources of contamination.[12]
- Environmental Contaminants: Airborne spores or bacteria in the laboratory environment can enter cultures.[12]

**Troubleshooting Steps:** 

- · Immediate Action:
  - Discard heavily contaminated cultures to prevent cross-contamination.
  - If the strain is valuable, attempt to salvage it by treating with appropriate antibiotics or antifungals that do not inhibit parasite growth. Gentamicin is commonly used to prevent bacterial contamination.
- · Decontamination:
  - Thoroughly clean and decontaminate the incubator, biosafety cabinet, and all equipment used for cell culture.[12]
- Review of Practices:
  - Reinforce strict aseptic techniques among all laboratory personnel.[12]
  - Always work within a certified biosafety cabinet.



- Reagent Quality Control:
  - Filter-sterilize all prepared media and solutions.
  - Test new lots of serum or other supplements for sterility before use.[12]
- Fungal Contamination Rescue:
  - A method using a Percoll-Sorbitol gradient centrifugation has been described to successfully eliminate fungal contamination from malaria cultures.[3]

# **Frequently Asked Questions (FAQs)**

Q1: Why is my drug-resistant P. falciparum strain losing its resistance over time in culture?

A1: This is a common challenge. In the absence of drug pressure, any residual drug-sensitive parasites in the population may have a growth advantage and can outcompete the resistant parasites.[4] This can lead to a gradual decrease in the overall drug resistance of the culture. To mitigate this, it is advisable to periodically re-select the culture with the appropriate drug or to maintain a low level of drug pressure in the culture medium.

Q2: Can I use serum substitutes like Albumax for culturing drug-resistant strains?

A2: Yes, Albumax is widely used as a substitute for human serum and can support the growth of many P. falciparum strains, including drug-resistant ones.[1][9][13] However, it's important to be aware that the 50% inhibitory concentrations (IC50s) of some antimalarial drugs can be higher in Albumax-supplemented medium compared to serum-supplemented medium.[9][13] Additionally, different lots of Albumax can vary in quality, so it may be necessary to test new batches.[8]

Q3: How do I adapt a fresh clinical isolate of drug-resistant P. falciparum to continuous in vitro culture?

A3: Adapting fresh isolates can be challenging. The process involves placing the patient's infected red blood cells into a complete culture medium.[14] It can take several weeks for the parasites to adapt to the in vitro environment.[4] Some studies have noted that chloroquine-resistant isolates tend to adapt more rapidly to in vitro cultivation than sensitive ones.[4] It is

### Troubleshooting & Optimization





also important to note that the drug susceptibility profile of a parasite strain can change during the adaptation process.[11]

Q4: What are the standard methods for determining the drug susceptibility of my cultured parasites?

A4: Several in vitro assays are commonly used to determine the IC50 values of antimalarial drugs. These include:

- SYBR Green I-based fluorescence assay: This method measures parasite DNA content.[15]
   [16]
- [3H]-hypoxanthine incorporation assay: This radioisotopic method measures the incorporation of a nucleic acid precursor into the parasite's DNA.[17][18]
- Plasmodium lactate dehydrogenase (pLDH) assay: This is an ELISA-based method that measures the activity of a parasite-specific enzyme.[17]
- WHO Schizont Maturation Assay: This microscopic method involves counting the number of mature schizonts after drug exposure.[17]

Q5: My parasite culture is growing well, but I am getting inconsistent results in my drug susceptibility assays. What could be the reason?

A5: Inconsistent assay results can stem from several factors:

- Parasite Synchronization: Ensure that your parasite culture is tightly synchronized, as
  different life cycle stages can have varying drug susceptibilities. Ring-stage parasites are
  typically used for these assays.[10] Sorbitol treatment is a common method for
  synchronization.[1]
- Initial Parasitemia and Hematocrit: The starting parasitemia and hematocrit levels should be consistent across all your experiments.
- Drug Plate Preparation: Ensure accurate and consistent preparation of your drug dilution plates.



Incubation Time: The duration of drug exposure should be standardized. A 72-hour incubation is common for many assays.[11]

# **Quantitative Data Summary**

Table 1: Representative IC50 Values for Drug-Resistant and -Sensitive P. falciparum Strains

Drug	Resistant Strain (e.g., K1, Dd2) IC50 (nM)	Sensitive Strain (e.g., 3D7, NF54) IC50 (nM)	Reference
Chloroquine	> 100	< 100	[1][4]
Mefloquine	> 30	< 30	[18]
Quinine	> 500	< 500	[4]
Pyrimethamine	> 1,000	< 100	[19]
Sulfadoxine	> 20,000	< 10,000	[19]

Note: These are generalized values. Actual IC50s can vary between laboratories and specific assays.

## **Experimental Protocols**

Protocol 1: In Vitro Drug Susceptibility Assay using SYBR Green I

This protocol is adapted from the WorldWide Antimalarial Resistance Network (WWARN) procedures.[16]

#### Materials:

- Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 1.5% hematocrit)
- Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax II or 10% human serum)
- Human erythrocytes (O+)



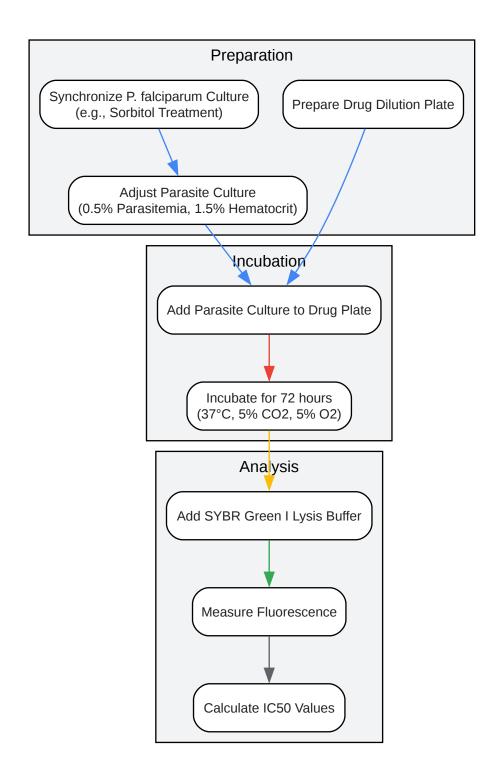
- Antimalarial drugs of interest
- 96-well microtiter plates
- SYBR Green I lysis buffer
- Fluorescence plate reader

### Methodology:

- Prepare serial dilutions of the antimalarial drugs in complete culture medium in a 96-well plate. Include drug-free wells as a negative control.
- Add 200 μL of the synchronized parasite culture to each well.
- Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).
   [11]
- After incubation, add 100 μL of SYBR Green I lysis buffer to each well.
- Incubate the plate in the dark at room temperature for 1 hour.
- Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[16]
- Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

### **Visualizations**

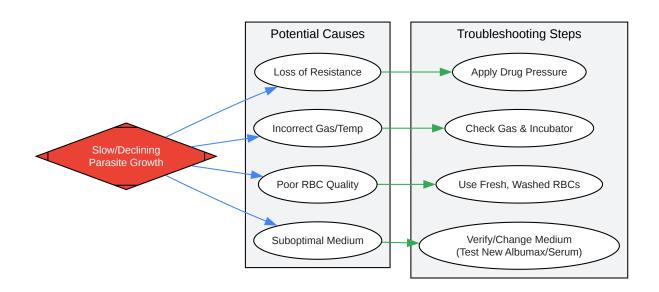




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Caption: Workflow for in vitro drug susceptibility testing using the SYBR Green I assay.





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Caption: Logical troubleshooting guide for slow parasite growth in culture.

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